molecular formula C18H20N4O2 B2829055 N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide CAS No. 1396888-21-3

N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide

Cat. No.: B2829055
CAS No.: 1396888-21-3
M. Wt: 324.384
InChI Key: KGFHKQQWUQZGEP-UHFFFAOYSA-N
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Description

N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Several studies focus on the synthesis, characterization, and chemical properties of related compounds. For example, research on the electrochemical synthesis of 4-picolinic acid from 4-methylpyridine demonstrates the importance of such compounds in synthetic chemistry, highlighting methods for producing key intermediates used in further chemical transformations (Qiao Qing, 2000). Similarly, the development of methods for the kilogram-scale synthesis of pharmaceuticals illustrates the practical applications of these compounds in drug development, underscoring the significance of efficient synthesis techniques (Thomas K. David et al., 2017).

Pharmacological Applications

The pharmacological potential of compounds containing picolinamide and isonicotinic moieties is evident in their exploration as modulators of neurotransmitter receptors. For instance, new arylpiperazine derivatives containing isonicotinic and picolinic nuclei have been studied for their antidepressant-like activity, suggesting the therapeutic promise of such compounds in treating depression (E. Kędzierska et al., 2019). This research indicates the potential of these compounds to interact with the serotonergic system, offering insights into novel treatment strategies for psychiatric disorders.

Material Science and Catalysis

The role of picolinamide derivatives in material science and catalysis is highlighted by research into mixed-ligand copper(II) complexes, where these compounds serve as ligands to influence the electronic and bonding properties of metal complexes (Chiou-Yuh Wu & Chan-Cheng. Su, 1997). Such studies contribute to our understanding of metal-ligand interactions and their implications for catalysis and materials development.

Safety and Hazards

The safety data sheet for picolinamide, a part of “N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

The primary target of N-((1-isonicotinoylpiperidin-4-yl)methyl)picolinamide is the BCR-ABL kinase . This kinase is a protein that plays a crucial role in certain forms of cancer, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

Mode of Action

This compound interacts with its target, the BCR-ABL kinase, by binding to the ATP binding site of the kinase . This binding inhibits the enzymatic activity of the kinase, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival .

Biochemical Pathways

The inhibition of BCR-ABL kinase disrupts several downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways are involved in regulating cell growth, survival, and differentiation. By inhibiting these pathways, this compound can halt the uncontrolled cell proliferation characteristic of certain cancers .

Result of Action

The result of this compound’s action is the inhibition of cancer cell proliferation. It has been shown to be effective against human colon cancer cells (HCT116) and breast cancer cells (MCF-7) .

Properties

IUPAC Name

N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-17(16-3-1-2-8-20-16)21-13-14-6-11-22(12-7-14)18(24)15-4-9-19-10-5-15/h1-5,8-10,14H,6-7,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFHKQQWUQZGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=N2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.